(2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid
Description
Contextualization within the Cinnamic Acid Derivatives Family
(2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid is a member of the extensive family of cinnamic acid derivatives. These compounds are biosynthesized by plants through the phenylpropanoid pathway. wikipedia.orgthepharmajournal.com This fundamental metabolic route begins with the amino acid phenylalanine, which is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). researchgate.net
Subsequent enzymatic reactions, including hydroxylations and methylations, lead to a variety of hydroxycinnamic acids such as p-coumaric acid, caffeic acid, and ferulic acid. wikipedia.org The biosynthesis of this compound involves further specific modifications to this basic framework, namely the introduction of a formyl group onto the phenyl ring. smolecule.com Cinnamic acid and its derivatives are key intermediates in the biosynthesis of a vast array of secondary metabolites in plants, including flavonoids, lignins, stilbenes, and coumarins. thepharmajournal.com
| Compound Name | Parent Compound | Key Functional Groups |
| Cinnamic acid | Phenylalanine | Carboxylic acid, Phenyl group |
| p-Coumaric acid | Cinnamic acid | Hydroxyl group |
| Caffeic acid | Cinnamic acid | Two hydroxyl groups |
| Ferulic acid | Cinnamic acid | Hydroxyl group, Methoxy group |
| This compound | Cinnamic acid | Hydroxyl group, Formyl group |
Significance in Natural Products Chemistry Research
The significance of this compound in natural products chemistry stems from its classification as a hydroxycinnamic acid, a group of compounds known for a wide range of biological activities. Research into cinnamic acid derivatives has revealed their potential as antioxidant, antimicrobial, and anti-inflammatory agents. smolecule.com The presence of the aldehyde functionality in this specific compound is of particular interest as it can confer potent biological activity. smolecule.com
The ecological role of related phenolic aldehydes in plant defense mechanisms is an active area of research. smolecule.com These compounds can act as protective agents against herbivores and pathogens. The study of naturally occurring compounds like this compound provides valuable insights into plant biochemistry and may lead to the discovery of new bioactive molecules.
Overview of Research Trajectories for Phenylpropanoid Compounds
Research on phenylpropanoid compounds, the broader class to which this compound belongs, is a dynamic and multifaceted field. The phenylpropanoid pathway is a precursor to over 8,000 metabolites, making it a key area of study for understanding plant biology and its interactions with the environment. mdpi.comnih.gov
One major research trajectory focuses on the role of phenylpropanoids in plant stress tolerance. These compounds are involved in defending plants against a variety of biotic and abiotic stresses, such as pathogens, UV radiation, and extreme temperatures. nih.govfrontiersin.org This has significant implications for the development of more resilient crops.
Another significant area of investigation is the potential health benefits of phenylpropanoids for humans. Many of these compounds are important components of the human diet and are studied for their nutraceutical properties, including antioxidant, anti-inflammatory, and cardioprotective activities. nih.gov The diverse biological activities of phenylpropanoids also make them attractive scaffolds for drug discovery and development. semanticscholar.org Furthermore, systems biology and metabolic engineering approaches are being employed to understand and manipulate the phenylpropanoid pathway for the enhanced production of high-value biochemicals used in fragrances, pharmaceuticals, and biopolymers. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-6-8-5-7(1-3-9(8)12)2-4-10(13)14/h1-6,12H,(H,13,14)/b4-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRQJQBTHILALM-DUXPYHPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O)C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Occurrence and Natural Distribution of 2e 3 3 Formyl 4 Hydroxyphenyl Prop 2 Enoic Acid
Identification in Botanical Sources
The primary documented natural source of (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid is the plant species Stereospermum acuminatissimum. nih.gov
Specific Plant Species and Extracts
This compound has been isolated from the stem bark of Stereospermum acuminatissimum K. Schum, a plant belonging to the Bignoniaceae family. nih.govnih.gov Phytochemical investigations of this plant have led to the identification of numerous secondary metabolites, including the compound of focus. nih.govbohrium.com
Co-occurrence with Related Phytochemicals
Within Stereospermum acuminatissimum, this compound is found alongside a diverse array of other phytochemicals. These co-occurring compounds belong to various chemical classes, indicating a complex biosynthetic network within the plant. The presence of other cinnamic acid derivatives, such as p-coumaric acid and caffeic acid, suggests shared biosynthetic origins. nih.gov
Below is an interactive data table detailing some of the compounds that co-occur with this compound in Stereospermum acuminatissimum.
| Chemical Class | Compound Name |
| Cinnamic Acids | p-coumaric acid, Caffeic acid, Methyl caffeate |
| Anthraquinones | Sterequinones A, F, and H, Zenkequinones A-B |
| Triterpenoids | Leutcharic acid, 3-oxo-22-hydroxyhopane, Lupeol, Ursolic acid |
| Sterols | β-sitosterol, Stigmasterol |
| Iridoids | Specioside, Verminoside |
| Other Phenolics | Syringaldehyde, Norviburtinal, Tyrosol, Ellagic acid |
| Guanine Derivatives | 1,3,7-trimethylguanin-1/3-ium, 3,7-dimethylguanin-1/3-ium |
| Miscellaneous | Psilalic acid, Eutigoside A, Atranorin |
Microbial and Fungal Production or Transformation
Currently, there is no direct evidence in the reviewed literature of the de novo production of this compound by microorganisms or fungi. However, various fungi have been shown to biotransform related hydroxycinnamic acids. For instance, Candida albicans can transform caffeic acid into other metabolites like para-hydroxybenzoic acid. ekb.eg Aspergillus oryzae is capable of cleaving chlorogenic acid to yield caffeic acid. ufla.br Furthermore, Fusarium graminearum can degrade chlorogenic acid into caffeic acid and other derivatives. researchgate.net While these processes demonstrate the fungal metabolism of potential precursors, the specific formylation of a hydroxycinnamic acid to produce the title compound has not been documented.
Ecological and Biological Context of Natural Occurrence
The presence of this compound in Stereospermum acuminatissimum suggests a role in the plant's defense mechanisms. Phenolic compounds, as a broad class, are integral to a plant's ability to withstand various environmental pressures. biology-journal.org
Hydroxycinnamic acids and their derivatives are known to be involved in protecting plants against pathogens, herbivores, and UV radiation. nih.govnih.gov They can act as antimicrobial agents and antioxidants. mdpi.com The accumulation of phenolic compounds at infection sites is a common plant defense strategy. slideshare.net The aldehyde functional group present in this compound is particularly significant, as phenolic aldehydes often exhibit potent biological activity. This enhanced reactivity can contribute to the disruption of essential biological processes in attacking organisms.
The synthesis of such compounds is part of the broader phenylpropanoid pathway, which is activated in response to both biotic and abiotic stresses. nih.gov Therefore, the natural occurrence of this compound is likely linked to the plant's interaction with its environment, providing a chemical defense against various threats.
Synthetic Methodologies for 2e 3 3 Formyl 4 Hydroxyphenyl Prop 2 Enoic Acid and Its Analogues
Total Synthesis Approaches
Total synthesis provides a versatile platform for the de novo construction of (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid and its analogues, allowing for precise control over the molecular architecture.
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials wikipedia.org. For this compound, the most logical retrosynthetic disconnections focus on the formation of the carbon-carbon double bond, which is a key feature of the prop-2-enoic acid side chain.
Two primary disconnection strategies emerge:
Disconnection of the Cα=Cβ bond: This is the most common approach for cinnamic acid derivatives. This disconnection leads to two key synthons: an electrophilic benzaldehyde derivative and a nucleophilic two-carbon component. The corresponding synthetic equivalents would be 3-formyl-4-hydroxybenzaldehyde (the key intermediate) and a reagent that can provide the acrylic acid moiety, such as malonic acid or a phosphonium ylide.
Disconnection of the C-C bond between the aromatic ring and the side chain: This approach, often realized through cross-coupling reactions like the Heck reaction, involves connecting an aryl halide with an acrylic acid derivative thepharmajournal.com.
The key intermediate for the most practical syntheses is 3-formyl-4-hydroxybenzaldehyde . The synthesis strategy then revolves around reacting this aldehyde with a suitable C2-building block to construct the α,β-unsaturated acid side chain.
Table 1: Retrosynthetic Analysis and Key Intermediates
| Disconnection Approach | Key Intermediate (Aryl Component) | Key Reagent (C2 Component) | Forward Reaction Type |
|---|---|---|---|
| Cα=Cβ Bond | 3-formyl-4-hydroxybenzaldehyde | Malonic acid | Knoevenagel/Perkin Condensation |
| Cα=Cβ Bond | 3-formyl-4-hydroxybenzaldehyde | (Carbethoxymethyl)triphenylphosphonium bromide | Wittig Reaction |
| Cα=Cβ Bond | 3-formyl-4-hydroxybenzaldehyde | Triethyl phosphonoacetate | Horner-Wadsworth-Emmons Reaction |
The formation of the Cα=Cβ double bond is the cornerstone of the synthesis. Several classic organic reactions can be employed, each with distinct mechanisms and stereochemical outcomes.
Aldol-type Condensation (Knoevenagel or Perkin Reaction): The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a weak base (e.g., pyridine, piperidine) atlantis-press.com. The reaction proceeds through a carbanion intermediate which attacks the aldehyde carbonyl. The resulting β-hydroxy dicarboxylic acid intermediate readily undergoes dehydration (elimination of water) and decarboxylation (loss of CO2) upon heating to yield the (E)-cinnamic acid derivative as the thermodynamically more stable product. The Perkin reaction is similar but uses an acid anhydride and its corresponding carboxylate salt thepharmajournal.comnih.gov.
Wittig Reaction: The Wittig reaction is a powerful method for creating alkenes from aldehydes or ketones wikipedia.orgmnstate.eduorganic-chemistry.org. It involves the reaction of the key intermediate, 3-formyl-4-hydroxybenzaldehyde, with a phosphorus ylide (a Wittig reagent), such as (carboxymethyl)triphenylphosphorane. The reaction proceeds through a betaine or oxaphosphetane intermediate, which collapses to form the desired alkene and triphenylphosphine oxide umass.eduunigoa.ac.in. The stereochemistry of the resulting alkene (E or Z) depends on the nature of the substituents on the ylide. For synthesizing this compound, a stabilized ylide (containing an ester group) is typically used, which generally favors the formation of the (E)-isomer wikipedia.orgorganic-chemistry.org. The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction using phosphonate esters, is also highly effective and often preferred as it produces water-soluble phosphate (B84403) byproducts that are easily removed, and it strongly favors the (E)-alkene product wikipedia.org.
The presence of multiple reactive functional groups (phenolic hydroxyl, aldehyde, and carboxylic acid) in the target molecule and its precursors necessitates careful planning, often involving the use of protecting groups to prevent unwanted side reactions uchicago.eduutsouthwestern.edu.
Protection of the Phenolic Hydroxyl Group: The phenolic hydroxyl group is acidic and nucleophilic, which can interfere with base-catalyzed reactions (like Wittig or Aldol) or reactions involving electrophiles. It is often necessary to protect it as an ether (e.g., benzyl or methoxymethyl (MOM) ether) or a silyl ether (e.g., tert-butyldimethylsilyl (TBS) ether) utsouthwestern.eduvanderbilt.edu. The choice of protecting group depends on its stability to the subsequent reaction conditions and the ease of its removal in the final steps of the synthesis uchicago.edu. For instance, a benzyl ether can be removed by hydrogenolysis, which is a mild condition that would not affect the other functional groups.
Protection of the Aldehyde Group: While often the desired site of reaction, the aldehyde group might need protection if other parts of the molecule are to be modified first. Aldehydes are typically protected as acetals (e.g., by reacting with ethylene glycol) which are stable to bases and nucleophiles but are easily removed under acidic conditions.
Managing the Carboxylic Acid Group: In Wittig or HWE reactions, the acrylic acid side chain is usually introduced as an ester (e.g., ethyl or methyl ester). This prevents the acidic proton of the carboxylic acid from interfering with the basic conditions often used to generate the ylide or phosphonate carbanion. The final step of the synthesis would then be the hydrolysis of the ester to the desired carboxylic acid, typically under basic (e.g., NaOH) or acidic (e.g., HCl) conditions.
Table 2: Common Protecting Groups in the Synthesis of Hydroxylated Cinnamic Acids
| Functional Group | Protecting Group | Introduction Reagent | Cleavage Condition |
|---|---|---|---|
| Phenolic Hydroxyl | Benzyl (Bn) | Benzyl bromide (BnBr), Base (K2CO3) | H2, Pd/C (Hydrogenolysis) |
| Phenolic Hydroxyl | tert-Butyldimethylsilyl (TBS) | TBDMSCl, Imidazole | Tetrabutylammonium fluoride (TBAF) |
| Carboxylic Acid | Methyl or Ethyl Ester | Methanol (B129727)/Ethanol, Acid catalyst | NaOH or LiOH (Saponification) |
Semi-Synthetic Derivatization from Natural Precursors
Phenolic acids are widespread in the plant kingdom, often in significant quantities researchgate.netmdpi.comnih.gov. This natural abundance provides an alternative, semi-synthetic route to this compound by modifying closely related, readily available natural products.
Potential natural precursors include other hydroxycinnamic acids like p-coumaric acid (4-hydroxycinnamic acid) or ferulic acid (4-hydroxy-3-methoxycinnamic acid). These compounds share the core C6-C3 skeleton of the target molecule nih.gov.
The key transformation required would be the introduction of a formyl (-CHO) group at the C3 position of the aromatic ring. This can be achieved through electrophilic aromatic substitution reactions, specifically formylation reactions such as:
Vilsmeier-Haack Reaction: This reaction uses a mixture of phosphorus oxychloride (POCl3) and a disubstituted formamide like N,N-dimethylformamide (DMF) to introduce a formyl group onto an activated aromatic ring.
Duff Reaction or Reimer-Tiemann Reaction: These are other classic methods for the formylation of phenols.
The phenolic hydroxyl and carboxylic acid functionalities in the starting natural product would likely need to be protected before formylation and then deprotected afterwards to yield the final product.
Chemoenzymatic Synthesis Strategies
Chemoenzymatic synthesis combines the efficiency and selectivity of enzymatic catalysis with the versatility of chemical reactions. This approach can offer milder reaction conditions, higher selectivity (regio-, chemo-, and stereo-selectivity), and a greener synthetic route .
For the synthesis of this compound, enzymes could be employed in several key steps:
Enzymatic C-C Bond Formation: Aldolases are enzymes that catalyze aldol reactions in nature. A suitably engineered or promiscuous aldolase could potentially catalyze the condensation of a protected 3-formyl-4-hydroxybenzaldehyde with pyruvate or another C2 donor to form the α,β-unsaturated acid skeleton.
Lipase-Catalyzed Esterification/Amidation: Lipases are commonly used in organic solvents to catalyze the formation of esters and amides mdpi.comresearchgate.net. A chemoenzymatic route could involve the chemical synthesis of the core acid, followed by a lipase-catalyzed esterification to produce various ester analogues. This is particularly useful for creating libraries of related compounds for biological screening science.gov.
Enzymatic Protection/Deprotection: Specific enzymes can be used for the selective protection or deprotection of functional groups, avoiding the use of harsh chemical reagents. For example, a lipase could be used for the selective acylation of one hydroxyl group in the presence of others.
While specific chemoenzymatic routes for this compound are not extensively documented, the principles are well-established for related phenolic acids and represent a promising area for developing more sustainable synthetic methods .
Structural Modifications and Derivative Design Based on 2e 3 3 Formyl 4 Hydroxyphenyl Prop 2 Enoic Acid
Design Principles for Novel Analogues
The design of new analogues of (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid is rooted in the systematic modification of its structure to explore and enhance its biological potential. These modifications are typically guided by structure-activity relationship (SAR) studies of related hydroxycinnamic acids, which provide insights into the chemical features essential for their activity.
Modification of the Phenyl Ring Substituents (e.g., hydroxyl, formyl groups)
The hydroxyl and formyl groups on the phenyl ring of this compound are primary targets for chemical modification to generate novel analogues. The electronic and steric properties of these substituents can significantly influence the molecule's interaction with biological targets.
Hydroxyl Group Modification: The phenolic hydroxyl group is a key feature of many biologically active natural products. Its modification can impact properties such as antioxidant activity, solubility, and receptor binding. Design strategies for modifying this group include:
Alkylation and Acylation: Conversion of the hydroxyl group to an ether or an ester can alter the compound's lipophilicity, which may influence its ability to cross cell membranes. For instance, methylation or acetylation can provide insight into the importance of the hydrogen-bonding capability of the phenolic hydroxyl for a specific biological activity.
Introduction of Additional Hydroxyl Groups: The presence of a catechol (ortho-dihydroxy) moiety is often associated with potent antioxidant activity in phenolic compounds. Therefore, the introduction of a second hydroxyl group on the phenyl ring could be a rational design strategy to enhance such properties.
Replacement with other functional groups: Substituting the hydroxyl group with other functionalities like an amino or a thiol group can lead to analogues with different chemical reactivity and potential for new biological interactions.
Formyl Group Modification: The aldehyde (formyl) group is a reactive moiety that can participate in various chemical transformations, making it a valuable handle for derivatization. Design principles for its modification include:
Reduction: The reduction of the formyl group to a primary alcohol would yield a derivative with different polarity and hydrogen-bonding capabilities.
Condensation Reactions: The aldehyde can react with amines or other nucleophiles to form imines (Schiff bases) or other condensation products. This approach allows for the introduction of a wide variety of substituents, significantly expanding the chemical diversity of the resulting analogues.
The following table summarizes some potential modifications of the phenyl ring substituents:
| Modification Site | Type of Modification | Potential Impact on Properties |
| 4-hydroxyl group | Alkylation (e.g., methylation) | Increased lipophilicity, altered hydrogen bonding |
| 4-hydroxyl group | Acylation (e.g., acetylation) | Increased lipophilicity, prodrug potential |
| Phenyl ring | Introduction of a second hydroxyl group | Enhanced antioxidant activity (catechol formation) |
| 3-formyl group | Reduction to a hydroxymethyl group | Increased polarity, altered hydrogen bonding |
| 3-formyl group | Oxidation to a carboxyl group | Increased acidity and polarity |
| 3-formyl group | Condensation with amines | Formation of imines with diverse functionalities |
Alterations of the Propenoic Acid Side Chain (e.g., saturation, esterification)
The propenoic acid side chain is another critical component of the this compound structure that can be modified to modulate its physicochemical and biological properties.
Saturation of the Double Bond: The α,β-unsaturated carbonyl system in the propenoic acid moiety is a Michael acceptor and can react with biological nucleophiles. Saturation of this double bond to form a propanoic acid derivative would eliminate this reactivity and alter the molecule's conformational flexibility. This modification can help to determine the importance of the double bond for a particular biological effect.
Esterification of the Carboxylic Acid: Conversion of the carboxylic acid to an ester is a common strategy in drug design. beilstein-journals.org Esterification can:
Increase lipophilicity, potentially improving membrane permeability.
Act as a prodrug strategy, where the ester is hydrolyzed in vivo to release the active carboxylic acid.
Allow for the introduction of various alkyl or aryl groups, which can be tailored to interact with specific binding pockets in a biological target.
Amidation of the Carboxylic Acid: Reacting the carboxylic acid with an amine to form an amide is another important derivatization strategy. Amides are generally more stable to hydrolysis than esters and can participate in different hydrogen bonding interactions. This modification allows for the introduction of a wide range of substituents derived from the amine component.
The table below outlines potential alterations to the propenoic acid side chain:
| Modification Site | Type of Modification | Resulting Functional Group | Potential Impact |
| Cα=Cβ double bond | Hydrogenation | Alkane | Loss of Michael acceptor reactivity, increased flexibility |
| Carboxylic acid | Esterification with an alcohol | Ester | Increased lipophilicity, potential for prodrug strategy |
| Carboxylic acid | Amidation with an amine | Amide | Increased stability, altered hydrogen bonding patterns |
Hybrid Compounds and Conjugates (e.g., with amino acids)
The conjugation of this compound with other molecules, such as amino acids, represents a promising approach to creating hybrid compounds with novel properties. Amino acid conjugates can be designed to:
Improve transport and uptake: By mimicking natural peptides, these conjugates may be recognized by specific transporters, leading to enhanced cellular uptake.
Increase water solubility: The zwitterionic nature of amino acids can improve the aqueous solubility of the parent compound.
Introduce new biological activities: The amino acid moiety itself may possess biological activity, leading to a hybrid compound with a dual mode of action.
The carboxylic acid group of this compound can be coupled with the amino group of an amino acid to form an amide linkage. A variety of natural and synthetic amino acids can be used to generate a library of conjugates with diverse physicochemical properties.
Synthetic Accessibility and Yield Optimization for Derivatives
The successful implementation of the design principles outlined above relies on the development of efficient and scalable synthetic routes to the desired derivatives. The synthetic accessibility of these novel analogues is a key consideration, as is the optimization of reaction conditions to maximize yields and purity.
The synthesis of derivatives of this compound can be approached by modifying the parent compound or by synthesizing the derivatives from appropriate starting materials. Several well-established organic reactions can be employed for these transformations.
General Synthetic Strategies:
Esterification: The esterification of the carboxylic acid can be achieved through various methods, including Fischer esterification (reaction with an alcohol in the presence of an acid catalyst) or by using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
Amidation: Amide bond formation is a cornerstone of medicinal chemistry. Common methods include the use of coupling reagents like DCC, EDC, or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to activate the carboxylic acid, followed by reaction with an amine. A one-pot synthesis of phenol (B47542) amides using DCC and sodium bicarbonate in aqueous acetone (B3395972) has been reported with yields ranging from 14% to 24%. researchgate.net
Modification of the Formyl Group: The reduction of the aldehyde can be accomplished using reducing agents like sodium borohydride. Oxidation to a carboxylic acid can be achieved with oxidizing agents such as potassium permanganate (B83412) or Jones reagent. Condensation reactions with amines to form imines are typically carried out by mixing the aldehyde and amine, often with azeotropic removal of water.
Yield Optimization:
The optimization of reaction yields is a critical aspect of synthetic chemistry. For the synthesis of derivatives of this compound, several factors can be systematically varied to improve the outcome of a reaction:
Choice of Reagents: The selection of coupling agents, catalysts, and solvents can have a profound impact on reaction efficiency. For amidation reactions, the choice of carbodiimide (B86325) and the use of additives like N-hydroxysuccinimide can be optimized. mdpi.com
Reaction Conditions: Parameters such as temperature, reaction time, and concentration of reactants need to be carefully controlled. For instance, in the amidation of cinnamic acid, optimizing the reaction temperature and the molar ratio of the coupling agent has been shown to significantly improve the yield.
Purification Methods: The development of efficient purification protocols is essential to obtain the desired derivatives in high purity. Techniques such as column chromatography, crystallization, and preparative HPLC are commonly employed.
The following table provides a general overview of synthetic methods and considerations for yield optimization:
| Desired Derivative | Synthetic Method | Key Optimization Parameters |
| Ester | Fischer Esterification, DCC/EDC coupling | Catalyst choice, temperature, removal of water, choice of coupling agent |
| Amide | DCC/EDC coupling, HATU coupling | Coupling agent, solvent, temperature, reaction time, use of additives |
| Reduced Aldehyde | NaBH4 reduction | Solvent, temperature, stoichiometry of reducing agent |
| Oxidized Aldehyde | KMnO4 or Jones oxidation | Oxidizing agent, temperature, pH |
| Imine | Condensation with amine | Solvent, removal of water, catalyst (acid or base) |
Structure Activity Relationship Sar Studies of 2e 3 3 Formyl 4 Hydroxyphenyl Prop 2 Enoic Acid and Its Analogues
Impact of Aromatic Ring Substituents on Biological Activities
The nature, number, and position of substituents on the phenyl ring of cinnamic acid derivatives play a pivotal role in determining their biological efficacy. The subject compound, (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid, possesses a hydroxyl group at the C4 position and a formyl group at the C3 position.
The hydroxyl group at the C4 position is a common feature among many biologically active hydroxycinnamic acids. This hydroxyl group can act as a hydrogen donor, which is a key mechanism for the antioxidant activity of phenolic compounds. The formyl group (-CHO) at the C3 position is an electron-withdrawing group. The presence of electron-withdrawing groups on the phenyl ring has been shown to enhance the antifungal and antibacterial activity of some cinnamic acid derivatives. nih.gov For instance, studies on various cinnamic acid analogues have demonstrated that electron-withdrawing substituents can modulate the electronic properties of the entire molecule, which can influence its interaction with biological targets. nih.gov
In the context of anticancer activity, the substitution pattern is also critical. While some studies suggest that electron-donating groups are favorable, others have found that electron-withdrawing groups can enhance cytotoxicity against certain cancer cell lines. nih.gov The specific combination of a hydroxyl and a formyl group, as seen in the target compound, presents a unique electronic profile that can influence its biological activities. The interplay between the electron-donating hydroxyl group and the electron-withdrawing formyl group can create a distinct charge distribution across the aromatic ring, potentially affecting its binding affinity to specific enzymes or receptors.
| Substituent at C3 | Substituent at C4 | General Impact on Biological Activity |
|---|---|---|
| -H | -OH (p-Coumaric acid) | Exhibits antioxidant and antimicrobial properties. mdpi.com |
| -OCH3 (Ferulic acid) | -OH | Possesses antioxidant and anti-inflammatory activities. mdpi.com |
| -OH (Caffeic acid) | -OH | Shows strong antioxidant and various other biological activities. |
| -NO2 | -H | Enhanced antimicrobial activity has been reported for some nitro-substituted cinnamic acids. mdpi.com |
| -CHO | -OH | The electron-withdrawing nature of the formyl group is expected to influence the compound's electronic properties and biological interactions. |
Role of the Alpha,Beta-Unsaturated Carboxylic Acid Moiety
The alpha,beta-unsaturated carboxylic acid moiety is a hallmark of cinnamic acids and is essential for many of their biological activities. This functional group consists of a carboxylic acid conjugated with a carbon-carbon double bond. This extended conjugation system, which includes the aromatic ring, is crucial for the molecule's electronic properties and reactivity.
The conjugated double bond provides a planar and rigid structure to the side chain, which can be important for fitting into the active sites of enzymes or interacting with biological membranes. Furthermore, the electron-withdrawing nature of the carboxylic acid group influences the reactivity of the double bond, making it susceptible to Michael addition reactions with nucleophilic residues in biological macromolecules. This covalent interaction can lead to irreversible inhibition of target enzymes, which is a mechanism of action for some bioactive compounds.
Modification of the carboxylic acid group, for instance, through esterification to form cinnamates, can significantly alter the biological activity. Esterification increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. However, the free carboxylic acid group is often important for specific interactions with biological targets through hydrogen bonding or ionic interactions.
| Modification of the Moiety | General Impact on Biological Activity |
|---|---|
| Free Carboxylic Acid | Can form hydrogen bonds and ionic interactions with biological targets; important for antioxidant and other activities. |
| Esterification (e.g., methyl or ethyl ester) | Increases lipophilicity, which can improve cell membrane permeability and alter activity. nih.gov |
| Amidation | Can lead to derivatives with distinct biological profiles, including enhanced antimicrobial or anticancer effects. nih.gov |
| Reduction of the double bond | Generally leads to a significant decrease or loss of biological activity, highlighting the importance of the unsaturated system. |
Stereochemical Influences on Activity (E/Z Isomerism)
The presence of a double bond in the prop-2-enoic acid side chain gives rise to geometric isomers, designated as E (trans) and Z (cis). The target compound is the (2E)-isomer, which is the trans configuration. In nature, cinnamic acid and its derivatives predominantly exist in the more stable trans form. semanticscholar.org
The stereochemistry of the double bond can have a profound impact on the biological activity of these compounds. The different spatial arrangement of the phenyl ring and the carboxylic acid group in the E and Z isomers can lead to different binding affinities for enzymes and receptors. For example, the trans isomer may fit more snugly into a specific binding pocket, while the cis isomer may not be able to adopt the required conformation for effective binding.
Studies have shown that for some biological activities, one isomer is significantly more potent than the other. For instance, in the context of antimicrobial activity, differences in the efficacy of E and Z isomers of certain cinnamic acid derivatives have been reported. mdpi.com The distinct shapes of the isomers can also affect their physical properties, such as solubility and crystal packing, which can in turn influence their bioavailability.
Quantitative Structure-Activity Relationships (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For cinnamic acid derivatives, QSAR studies have been employed to understand the physicochemical properties that are most important for their biological effects. researchgate.net
These studies typically involve calculating a variety of molecular descriptors for a set of compounds with known activities. These descriptors can be broadly categorized into electronic (e.g., Hammett constants, partial charges), steric (e.g., molar refractivity, van der Waals volume), and hydrophobic (e.g., logP) parameters. By using statistical methods such as multiple linear regression or partial least squares, QSAR models can be developed that predict the biological activity of new, untested compounds.
Biological Activities and Mechanistic Investigations of 2e 3 3 Formyl 4 Hydroxyphenyl Prop 2 Enoic Acid and Its Derivatives in Vitro and Animal Models
Antioxidant Activity and Reactive Oxygen Species (ROS) Scavenging Mechanisms (In Vitro)
The antioxidant potential of phenolic compounds like (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid is attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The efficacy of this process is largely dictated by the molecular structure, including the presence and position of hydroxyl and other functional groups on the aromatic ring. Cinnamic acid and its derivatives are recognized for their antioxidant capabilities, which are believed to be a key contributor to their various biological activities. The antioxidant mechanisms of these compounds are generally understood to proceed through several key pathways.
The Hydrogen Atom Transfer (HAT) mechanism is a primary pathway through which phenolic antioxidants scavenge free radicals. In this process, the antioxidant molecule donates a hydrogen atom from its phenolic hydroxyl group to a free radical, thereby neutralizing it. The resulting antioxidant radical is typically stabilized by resonance, which delocalizes the unpaired electron across the aromatic ring and the propenoic acid side chain. For this compound, the presence of the hydroxyl group is crucial for this activity. The stability of the resulting phenoxyl radical is a key determinant of the compound's antioxidant efficiency via the HAT mechanism.
In the Single Electron Transfer-Proton Transfer (SET-PT) mechanism, the antioxidant first transfers a single electron to the free radical, forming a radical cation. This is followed by the transfer of a proton to a surrounding solvent molecule. This pathway is particularly relevant in polar solvents. The electron-donating capacity of the aromatic ring, influenced by its substituents, plays a significant role in the feasibility of the initial electron transfer step.
The Sequential Proton Loss-Electron Transfer (SPLET) mechanism involves the initial deprotonation of the phenolic hydroxyl group to form a phenoxide anion. This is followed by the transfer of an electron from the anion to the free radical. The likelihood of this pathway is highly dependent on the pH of the surrounding medium, with higher pH favoring the initial proton loss. The electron-donating formyl group on the aromatic ring of this compound could potentially influence the ease of this electron transfer.
Table 1: Common In Vitro Antioxidant Assays
| Assay | Principle |
|---|---|
| DPPH Radical Scavenging | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that is measured spectrophotometrically. |
| ABTS Radical Scavenging | Assesses the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation, leading to a reduction in its characteristic color. |
Anti-inflammatory Properties (In Vitro and Animal Models)
Chronic inflammation is implicated in a wide range of diseases, and compounds that can modulate inflammatory pathways are of significant therapeutic interest. Cinnamic acid derivatives have been shown to possess anti-inflammatory properties, often linked to their antioxidant activities and their ability to interfere with key inflammatory signaling pathways. mdpi.comnih.govmdpi.com
Nitric oxide (NO) is a crucial signaling molecule involved in various physiological processes, including the inflammatory response. While it plays a protective role at low concentrations, excessive production of NO by inducible nitric oxide synthase (iNOS) can contribute to tissue damage and the perpetuation of inflammation. Many natural and synthetic compounds exert their anti-inflammatory effects by inhibiting the overproduction of NO in activated macrophages.
Studies on various hydroxycinnamic acid derivatives have demonstrated their ability to inhibit lipopolysaccharide (LPS)-induced NO production in macrophage cell lines, such as RAW 264.7. nih.govresearchgate.netjapsonline.com This inhibition is often associated with the downregulation of iNOS expression. Although specific data for this compound is not available, its structural similarity to other anti-inflammatory cinnamic acids suggests it may also possess the ability to modulate NO production.
Table 2: Potential Anti-inflammatory Mechanisms of Cinnamic Acid Derivatives
| Mechanism | Description |
|---|---|
| Inhibition of NO Production | Reduction of excessive nitric oxide synthesis in activated inflammatory cells. |
| Downregulation of iNOS Expression | Suppression of the expression of the inducible nitric oxide synthase enzyme. |
| Modulation of Pro-inflammatory Cytokines | Interference with the production and signaling of inflammatory cytokines like TNF-α and interleukins. nih.govresearchgate.net |
Cellular Signaling Pathways in Inflammatory Responses (In Vitro)
While direct studies on this compound's impact on inflammatory signaling pathways are limited, the broader class of hydroxycinnamic acid derivatives has been shown to modulate key inflammatory cascades. Research indicates that these compounds can interfere with signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central regulators of the inflammatory response.
Derivatives of hydroxycinnamic acids have been observed to exert anti-inflammatory effects by regulating the production of inflammatory cytokines and mediators. For instance, some derivatives can suppress the activation of NF-κB, a transcription factor that plays a crucial role in the expression of pro-inflammatory genes. The mechanism often involves the inhibition of IκB kinase, which prevents the degradation of the IκBα inhibitory protein and subsequent translocation of NF-κB to the nucleus.
Furthermore, the MAPK signaling pathway, which is involved in cellular responses to a variety of stimuli, is another target for hydroxycinnamic acid derivatives. By modulating the phosphorylation of key MAPK proteins like ERK, JNK, and p38, these compounds can influence the production of inflammatory cytokines and mediators.
Anticancer Research in Cell Lines and Preclinical Animal Models
The potential of this compound and its derivatives as anticancer agents has been explored through various in vitro and preclinical animal models. These investigations have focused on their ability to modulate cell proliferation, induce apoptosis, inhibit crucial enzymes, and prevent angiogenesis.
Research on compounds structurally related to this compound has demonstrated their potential to inhibit the growth of cancer cells and induce programmed cell death (apoptosis). For example, oleocanthal, a more complex compound that also contains a p-hydroxyphenyl group, has been shown to hinder cancer cell growth and trigger apoptosis in vitro. mdpi.com Similarly, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been identified as having anticancer properties with selective cytotoxicity towards cancer cells.
Ferulic acid (4-hydroxy-3-methoxycinnamic acid), another related hydroxycinnamic acid, has been found to induce the expression of cell cycle-related proteins like p53 and p21, while reducing the levels of cyclin D1 and cyclin E. nih.gov It can also trigger apoptosis in various cancer cell lines through the modulation of pro-apoptotic and anti-apoptotic proteins such as caspases, Bax, and Bcl-2. nih.gov
Table 1: Effects of Hydroxycinnamic Acid Derivatives on Cancer Cell Proliferation and Apoptosis (In Vitro)
| Compound/Derivative | Cancer Cell Line(s) | Observed Effects | Reference |
|---|---|---|---|
| Oleocanthal | Various | Inhibition of cell growth, induction of apoptosis | mdpi.com |
| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | A549 (non-small cell lung cancer) | Reduced cell viability, suppressed cell migration | nih.gov |
| Ferulic acid | Various | Induction of p53 and p21, reduction of cyclin D1 and E, triggers apoptosis | nih.gov |
The anticancer effects of this compound and its analogs may also be attributed to their ability to inhibit specific enzymes involved in cancer progression.
Histone Deacetylases (HDACs): N-hydroxy-3-phenyl-2-propenamides, which are structurally related to the target compound, have been identified as novel inhibitors of human histone deacetylases (HDACs). nih.gov HDAC inhibitors are a class of anticancer agents that can induce cell differentiation and apoptosis in tumor cells.
Aldo-Keto Reductase 1C3 (AKR1C3): Cinnamic acids have been investigated as inhibitors of AKR1C3, an enzyme implicated in the development of hormone-dependent cancers like prostate and breast cancer. nih.gov Unsubstituted cinnamic acid has been shown to be a good inhibitor of AKR1C3. nih.gov Studies have indicated that the presence of polar groups on the phenyl ring can decrease the inhibitory potency. nih.gov
Table 2: Enzyme Inhibition by Cinnamic Acid Derivatives
| Compound Class | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| N-hydroxy-3-phenyl-2-propenamides | Histone Deacetylases (HDACs) | Identified as potent enzyme inhibitors. | nih.gov |
| Cinnamic acids | Aldo-Keto Reductase 1C3 (AKR1C3) | Unsubstituted cinnamic acid is a good inhibitor; polar substituents on the phenyl ring decrease potency. | nih.gov |
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Some derivatives of cinnamic acid have demonstrated anti-angiogenic properties. For instance, (E)-3-(3-methoxyphenyl)propenoic acid, a structural analog, has shown potential as an anti-angiogenesis inhibitor with low toxicity in a chorioallantois membrane assay of embryonated chicken eggs. nih.govnih.gov This suggests that compounds like this compound might also interfere with the formation of new blood vessels, thereby inhibiting tumor growth.
Antimicrobial and Antifungal Potentials (In Vitro)
Hydroxycinnamic acids and their derivatives have been reported to possess antimicrobial and antifungal activities. Studies have shown that these compounds can inhibit the growth of various bacterial and fungal strains. For example, 4-hydroxycinnamic acid (p-coumaric acid) has been found to be a more potent bacterial growth inhibitor compared to cinnamic acid. mdpi.com
A recent study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives demonstrated structure-dependent antimicrobial activity against a range of multidrug-resistant bacterial and fungal pathogens. researchwithnj.comnih.govnih.gov Some of these derivatives showed potent and broad-spectrum activity against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecalis, and drug-resistant Candida species. researchwithnj.comnih.govnih.gov
Table 3: Antimicrobial and Antifungal Activity of Hydroxycinnamic Acid Derivatives (In Vitro)
| Compound/Derivative | Microorganism(s) | Activity | Reference |
|---|---|---|---|
| 4-Hydroxycinnamic acid | Various bacteria | Potent bacterial growth inhibitor | mdpi.com |
| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | MRSA, VRE, drug-resistant Candida spp. | Potent and broad-spectrum antimicrobial and antifungal activity | researchwithnj.comnih.govnih.gov |
Antiviral Activities (In Vitro)
The antiviral potential of hydroxycinnamic acid derivatives has also been a subject of research. Studies have explored their efficacy against a variety of viruses.
For instance, amides of hydroxycinnamic acids have been synthesized and tested for their antiviral activity against influenza virus A (H3N2) and human herpes virus 1 and 2 (HSV-1 and HSV-2) in vitro. nih.govresearchgate.net Additionally, esters of cinnamic acids with quercetin (B1663063) have shown activity against coronaviruses, including SARS-CoV-2. nih.govresearchgate.net
A study focusing on derivatives of (2E)-3-(4-hydroxyphenyl)prop-2-enoic acid conjugated with amino acids investigated their anti-HIV activity. ijpsr.com One of the synthesized compounds, K-11 (2-{[(2E)-3-(4-hydroxyphenyl) prop-2-enoyl]-sulfanyl}propanoic acid), was found to be the most active against HIV-1, significantly decreasing the viral load in vitro. ijpsr.com
Table 4: Antiviral Activities of Hydroxycinnamic Acid Derivatives (In Vitro)
| Compound/Derivative Class | Virus(es) | Key Findings | Reference |
|---|---|---|---|
| Hydroxycinnamic acid amides | Influenza A (H3N2), HSV-1, HSV-2 | Demonstrated antiviral activity against these viruses. | nih.govresearchgate.net |
| Esters of cinnamic acids with quercetin | Coronaviruses (including SARS-CoV-2) | Showed antiviral activity. | nih.govresearchgate.net |
| Derivatives of (2E)-3-(4-hydroxyphenyl)prop-2-enoic acid | HIV-1 | Compound K-11 was the most active, significantly reducing viral load. | ijpsr.com |
Immunomodulatory Effects (In Vitro and Animal Models)
Effects on Immune Cell Activation and Function
There is currently no available research data from in vitro or animal models that specifically investigates the effects of this compound or its derivatives on the activation and function of immune cells.
Cytokine Production Modulation
Specific studies detailing the modulation of cytokine production by this compound or its derivatives in in vitro or animal models could not be identified in the current body of scientific literature. While related hydroxycinnamic acids have been shown to influence the production of pro-inflammatory and anti-inflammatory cytokines, these findings cannot be directly extrapolated to the specified compound without dedicated investigation.
Molecular Targets and Interaction Mechanisms of 2e 3 3 Formyl 4 Hydroxyphenyl Prop 2 Enoic Acid
Identification of Protein and Enzyme Targets
Detailed experimental studies, such as in vitro binding assays or affinity chromatography followed by proteomic analysis, specifically for (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid, are not widely reported. However, the general class of hydroxycinnamic acids, to which this compound belongs, is known to interact with a variety of proteins and enzymes. These interactions are often attributed to the phenolic ring and the acrylic acid side chain, which can participate in hydrogen bonding, hydrophobic interactions, and even covalent bond formation with protein residues.
Direct in vitro binding studies quantifying the affinity of this compound for specific protein targets are not prominently documented in scientific literature. Such studies are crucial for determining the binding constants (e.g., Kd, Ki, or IC50 values) and understanding the potency and selectivity of the compound for its biological targets. For related hydroxycinnamic acids, research has demonstrated binding to enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory pathways. The presence of the formyl and hydroxyl groups on the phenyl ring of this compound suggests the potential for specific interactions that could modulate the activity of various enzymes.
The use of affinity chromatography, where the compound is immobilized on a solid support to capture its binding partners from cell or tissue extracts, is a powerful technique for target identification. Subsequent analysis of the captured proteins by proteomic methods like mass spectrometry can provide a comprehensive profile of the proteins that interact with the compound. At present, there are no specific reports of such studies being conducted for this compound.
Receptor-Ligand Interactions
The specific receptor-ligand interactions of this compound have not been extensively characterized. The analysis of such interactions would typically involve techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy to elucidate the three-dimensional structure of the compound bound to its receptor. This would reveal key details about the binding site, including the specific amino acid residues involved and the nature of the chemical bonds formed. Computational modeling and docking studies could also provide valuable insights into potential binding modes and affinities for various receptors.
Gene Expression Modulation
Investigations into how this compound may modulate gene expression are an important area for future research. Techniques such as quantitative real-time PCR (qPCR) and microarray analysis or RNA sequencing (RNA-Seq) could be employed to determine if the compound alters the transcription levels of specific genes. Cinnamic acid and its derivatives have been shown to influence the expression of genes involved in inflammation, oxidative stress, and metabolic pathways. It is plausible that this compound could exert similar effects, potentially through the modulation of transcription factors or signaling pathways that regulate gene expression.
Pathway Analysis and Network Pharmacology Approaches
Pathway analysis and network pharmacology are computational approaches that can help to predict the biological pathways and networks that are likely to be affected by a compound. These methods integrate information about the compound's structure, its known or predicted targets, and the interactions between these targets. For this compound, such analyses could help to generate hypotheses about its mechanism of action and guide future experimental studies. Given that hydroxycinnamic acids are known to have antioxidant and anti-inflammatory properties, it is likely that network pharmacology approaches would identify pathways related to oxidative stress, inflammation, and cellular signaling as being potentially modulated by this compound. researchgate.netnih.govmdpi.com
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₈O₄ | nih.gov |
| Molecular Weight | 192.17 g/mol | nih.gov |
| IUPAC Name | (E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid | nih.gov |
| InChIKey | OIRQJQBTHILALM-DUXPYHPUSA-N | nih.gov |
| CAS Number | 893642-98-3 | keyorganics.net |
Computational Studies and in Silico Analysis of 2e 3 3 Formyl 4 Hydroxyphenyl Prop 2 Enoic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations are theoretical methods used to compute the structure and properties of molecules. oup.comkallipos.gr Density Functional Theory (DFT) is a prominent computational method that calculates the electronic structure of atoms and molecules to determine their properties. niscpr.res.in For (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid, DFT would be instrumental in understanding its fundamental chemical nature.
Electronic Structure and Reactivity Descriptors (HOMO/LUMO, bond dissociation energies)
The electronic structure of a molecule dictates its reactivity. Key descriptors derived from quantum chemical calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. ossila.comphyschemres.org
The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. schrodinger.com A small gap suggests that the molecule can be easily excited, indicating higher chemical reactivity, whereas a large gap implies greater stability. wikipedia.orglibretexts.org For this compound, calculating the HOMO-LUMO gap would help predict its reactivity in various chemical reactions.
Bond dissociation energy (BDE) is another crucial descriptor, representing the energy required to break a specific bond homolytically. DFT calculations can predict BDEs for various bonds within the molecule, such as the O-H bond of the phenol (B47542) group or C-H bonds. This information is vital for understanding the molecule's stability and potential antioxidant activity, as a lower BDE for a phenolic O-H bond often correlates with better radical scavenging ability.
Table 1: Theoretical Reactivity Descriptors Obtainable from DFT (Note: The following table is illustrative of the types of data that would be generated from a DFT study and does not represent actual calculated values for the subject compound.)
| Descriptor | Theoretical Value | Implication for this compound |
| EHOMO (eV) | [Value] | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO (eV) | [Value] | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (eV) | [Value] | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. schrodinger.com |
| O-H BDE (kcal/mol) | [Value] | Energy to break the phenolic O-H bond; indicates potential antioxidant activity. |
Spectroscopic Property Predictions (e.g., UV-Vis, NMR)
DFT calculations can simulate and predict various spectroscopic properties, which is invaluable for structural confirmation and analysis.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict the electronic absorption spectra of a molecule. niscpr.res.in This calculation would yield the maximum absorption wavelengths (λmax) for this compound, corresponding to electronic transitions, typically π→π* and n→π* for this type of conjugated structure. niscpr.res.in
NMR Spectroscopy: DFT methods can accurately predict the chemical shifts (δ) for ¹H and ¹³C NMR spectra. By calculating the magnetic shielding of each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. This is highly useful for assigning peaks in an experimental spectrum and confirming the molecular structure.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful tools for studying how a small molecule, or ligand, interacts with a biological target, such as a protein or enzyme.
Ligand-Target Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This simulation would place this compound into the active site of a selected protein and calculate a "docking score," which estimates the binding affinity. The model would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the functional groups of the ligand (e.g., the hydroxyl, carboxyl, and formyl groups) and the amino acid residues of the protein.
Conformational Analysis and Binding Free Energy Calculations
Following docking, molecular dynamics (MD) simulations can be performed. MD simulates the movement of atoms and molecules over time, providing a dynamic view of the ligand-protein complex. This allows for conformational analysis, showing how the ligand and protein adjust their shapes to accommodate each other.
More advanced calculations can estimate the binding free energy (ΔGbind), a more accurate measure of binding affinity than docking scores. wustl.edunih.gov Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or FEP (Free Energy Perturbation) are used to compute this value, which is crucial for predicting the potency of a potential drug candidate. nih.govresearchgate.netresearchgate.net
Predictive Modeling for Biological Activities (e.g., QSAR, Pharmacophore Modeling)
Predictive modeling uses existing data to build models that can forecast the biological activity of new or untested molecules.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. If a set of similar molecules with known activities were available, a QSAR model could be built. The model would use calculated molecular descriptors (like those from DFT) for this compound to predict its specific biological activity (e.g., enzyme inhibition).
Pharmacophore Modeling: A pharmacophore model identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. dovepress.com By analyzing the structure of this compound, a pharmacophore model could be developed. This model could then be used as a 3D query to screen large databases of chemical compounds to find other structurally diverse molecules that might have similar biological activity. dovepress.com
Cheminformatics and Virtual Screening Applications
Cheminformatics and virtual screening are powerful computational tools in modern drug discovery, enabling the rapid and cost-effective identification of potential drug candidates from large compound libraries. While direct and extensive computational studies specifically targeting this compound are not widely documented in publicly available literature, its structural features—a substituted cinnamic acid derivative with phenolic and aldehyde functionalities—make it an interesting candidate for such analyses. The application of these in silico methods to structurally related compounds, such as phenolic acids and other cinnamic acid derivatives, provides a strong basis for understanding the potential uses of this compound in virtual screening campaigns.
Virtual screening approaches can be broadly categorized into ligand-based and structure-based methods. For a compound like this compound, both strategies could be employed to identify potential biological targets and elucidate its mechanism of action.
Ligand-Based Virtual Screening: In the absence of a known 3D structure of a biological target, ligand-based methods rely on the principle that molecules with similar structures are likely to have similar biological activities. This involves comparing the structural and physicochemical properties of the query molecule with those of known active compounds. For this compound, this could involve screening databases for compounds with similar pharmacophoric features, such as the presence of a hydrogen bond donor (hydroxyl group), a hydrogen bond acceptor (carbonyl groups), and an aromatic ring.
Structure-Based Virtual Screening: When the three-dimensional structure of a target protein is available, structure-based virtual screening, primarily through molecular docking, can be utilized. This method predicts the preferred orientation of a ligand when bound to a target, as well as the binding affinity. Cinnamic acid derivatives and phenolic compounds have been the subject of numerous molecular docking studies to explore their inhibitory potential against a variety of enzymes and receptors. For instance, studies have shown that phenolic compounds can be docked into the active sites of viral proteins, such as the main protease of SARS-CoV-2, to identify potential inhibitors. biointerfaceresearch.comnih.gov Similarly, cinnamic acid derivatives have been investigated as potential inhibitors of targets like Leishmania major DHFR-TS and matrix metalloproteinase-9 (MMP-9) through molecular docking. nih.govresearchgate.net
A hypothetical virtual screening workflow for this compound could involve:
Target Identification: Based on the known biological activities of similar phenolic and cinnamic acids, potential targets could be identified. These might include enzymes involved in inflammatory pathways, microbial growth, or cancer progression. nih.govnih.govmdpi.com
Compound Library Preparation: A 3D structure of this compound would be generated and optimized.
Molecular Docking: The compound would be docked into the active site of the selected target protein using software like AutoDock or MOE. nih.govthesciencein.org The docking results would provide information on the binding energy and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's amino acid residues.
ADME/Tox Prediction: In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties is a crucial step. This helps in assessing the drug-likeness of the compound. Parameters such as Lipinski's rule of five are often evaluated using online tools like the SwissADME server. biointerfaceresearch.com
The following interactive table summarizes key computed descriptors for this compound, which are essential for cheminformatics analyses.
| Property | Value |
| Molecular Formula | C10H8O4 |
| Molecular Weight | 192.17 g/mol |
| XLogP3 | 1.5 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 3 |
| Exact Mass | 192.042259 g/mol |
| Topological Polar Surface Area | 77.8 Ų |
| Heavy Atom Count | 14 |
| Complexity | 247 |
Data sourced from PubChem CID: 23005306
Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies on related compounds, such as meta-substituted phenyl propanoic acids, have been conducted to build models that correlate chemical structure with biological activity. researchgate.netnih.gov Such models can be used to predict the activity of new compounds and to guide the design of more potent derivatives.
The application of these computational methods to the broader class of cinnamic and phenolic acids has demonstrated their utility in identifying promising bioactive molecules. researchgate.netnih.govnih.gov Therefore, it is highly probable that this compound could be a valuable candidate for future in silico studies aimed at discovering novel therapeutic agents.
Advanced Analytical and Spectroscopic Methodologies for Research on 2e 3 3 Formyl 4 Hydroxyphenyl Prop 2 Enoic Acid
Chromatographic Techniques for Isolation and Purity Assessment (e.g., HPLC, GC)
Chromatographic methods are fundamental for the separation and purification of (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid from complex mixtures, such as plant extracts or synthetic reaction products, and for assessing its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for the analysis of phenolic compounds. mdpi.com For this compound, reversed-phase HPLC (RP-HPLC) is typically the method of choice. nih.gov In this technique, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase, often a gradient mixture of water (frequently acidified with formic or acetic acid to ensure the carboxylic acid remains protonated) and an organic solvent like methanol (B129727) or acetonitrile. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The purity of the compound can be determined by the presence of a single, sharp peak in the chromatogram, and its identity can be initially confirmed by comparing its retention time with that of a known standard. A Diode Array Detector (DAD) can provide additional UV-Vis spectral data, which aids in peak identification. nih.gov
Gas Chromatography (GC): Gas chromatography is another powerful separation technique, but its application to non-volatile and thermally labile compounds like phenolic acids requires a chemical modification step known as derivatization. nih.govnih.gov this compound, with its polar hydroxyl and carboxyl groups, must be converted into a more volatile and thermally stable derivative before GC analysis. nih.gov Silylation is a common derivatization method, where active hydrogens in the -OH and -COOH groups are replaced by a trimethylsilyl (B98337) (TMS) group using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.net The resulting TMS derivative is more volatile and can be readily analyzed by GC, often coupled with a mass spectrometer for identification. researchgate.netbiorxiv.org
| Technique | Stationary Phase Example | Mobile Phase/Carrier Gas Example | Detection Method | Key Application for the Compound |
| HPLC | C18-silica (Reversed-Phase) | Gradient of acidified water and acetonitrile/methanol | Diode Array Detector (DAD), Mass Spectrometry (MS) | Purity assessment, quantification in extracts |
| GC | DB-5 capillary column (or similar) | Helium (carrier gas) | Flame Ionization Detector (FID), Mass Spectrometry (MS) | Analysis after derivatization (silylation) for volatility |
Mass Spectrometry for Structural Elucidation and Metabolomics (e.g., LC-MS, GC-MS)
Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and elucidating the structure of this compound. When coupled with a chromatographic inlet system (LC or GC), it becomes a powerful tool for analyzing complex mixtures and for metabolomics studies. nih.govnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation capabilities of HPLC with the sensitive detection and structural information provided by mass spectrometry. nih.govacs.org As the compound elutes from the HPLC column, it is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common soft ionization technique used for polar molecules like phenolic acids, which can generate protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode. researchgate.net High-resolution mass spectrometry (e.g., using Time-of-Flight, TOF, or Orbitrap analyzers) can provide a highly accurate mass measurement, allowing for the determination of the elemental formula (C10H8O4). researchgate.netnih.gov Further structural information is obtained through tandem mass spectrometry (MS/MS or MSn), where the parent ion is fragmented, and the resulting fragmentation pattern provides clues about the molecule's structure. acs.org
Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, the derivatized, volatile analyte is separated by the gas chromatograph and then ionized and detected by the mass spectrometer. nih.govbiorxiv.org Electron ionization (EI) is a common ionization method in GC-MS, which produces a characteristic and reproducible fragmentation pattern that can be compared to spectral libraries for compound identification.
Metabolomics: Untargeted metabolomics studies utilize techniques like LC-MS to comprehensively profile all detectable small molecules in a biological sample. nih.govnih.gov This approach can be used to study how the levels of this compound and related hydroxycinnamic acids change in an organism in response to various stimuli. nih.govnih.gov The high sensitivity and resolution of modern mass spectrometers enable the detection and identification of numerous metabolites simultaneously. nih.gov
| Ionization Technique | Parent Ion (m/z) | Potential Fragments | Information Gained |
| ESI (Negative Mode) | 191.03 [M-H]⁻ | Loss of CO₂ (m/z 44), water, or other neutral losses | Molecular weight, presence of carboxylic acid |
| ESI (Positive Mode) | 193.05 [M+H]⁺ | Loss of water, CO | Molecular weight, structural fragments |
| EI (of TMS derivative) | Varies | Characteristic fragments of the derivatized molecule | Structural confirmation via library matching |
Note: Predicted m/z values for the parent compound (C10H8O4, Monoisotopic Mass: 192.04226 Da). nih.govuni.lu
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy: A proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the key diagnostic signals would include:
Aromatic Protons: Signals in the aromatic region (typically 6.5-8.0 ppm) showing specific splitting patterns (e.g., doublets, doublet of doublets) that confirm the substitution pattern on the benzene (B151609) ring.
Vinylic Protons: Two doublets corresponding to the protons on the C=C double bond. The magnitude of the coupling constant (J-value) between these two protons is crucial for determining the stereochemistry. A large coupling constant (typically 12-18 Hz) is characteristic of a trans or (E)-configuration, which would be expected for the named compound.
Aldehyde and Hydroxyl Protons: A singlet for the aldehyde proton (CHO) at a downfield chemical shift (around 9.5-10.5 ppm) and signals for the phenolic (-OH) and carboxylic acid (-COOH) protons, which may be broad and their position variable depending on the solvent and concentration.
¹³C NMR Spectroscopy: A carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Distinct signals would be observed for the carboxylic acid carbonyl, the aldehyde carbonyl, the sp² carbons of the double bond and the aromatic ring, confirming the carbon skeleton of the molecule.
| Predicted ¹H NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H-α (vinylic) | ~6.4 | Doublet (d) | ~16 | Proton on Cα adjacent to COOH |
| H-β (vinylic) | ~7.6 | Doublet (d) | ~16 | Proton on Cβ adjacent to ring |
| Aromatic Protons | 6.9 - 7.8 | d, dd | Varies | Protons on the phenyl ring |
| Aldehyde Proton | ~9.8 | Singlet (s) | - | -CHO proton |
| Phenolic OH | Variable | Broad singlet (br s) | - | Ar-OH proton |
| Carboxylic OH | Variable | Broad singlet (br s) | - | -COOH proton |
Note: This table represents predicted data based on the structure and values for similar compounds. rsc.orgrsc.org
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and torsional angles.
For this compound, a single-crystal X-ray diffraction experiment would involve growing a suitable single crystal, mounting it on a diffractometer, and irradiating it with X-rays. The diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.
The resulting crystal structure would confirm:
The planar nature of the benzene ring and the propenoic acid side chain.
The (E)-stereochemistry of the double bond.
The conformation of the molecule in the solid state.
Intermolecular interactions, such as hydrogen bonding involving the carboxylic acid, phenolic hydroxyl, and formyl groups, which dictate the crystal packing. nih.govscispace.com
| Crystallographic Parameter | Example Information Obtained | Significance |
| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the symmetry of the unit cell |
| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell |
| Unit Cell Dimensions (a, b, c, α, β, γ) | e.g., a = 5.8 Å, b = 11.1 Å, c = 13.2 Å | Defines the size and shape of the repeating unit |
| Bond Lengths & Angles | C=C, C-O, C=O bond distances | Confirms covalent structure and identifies any unusual geometric features |
| Hydrogen Bond Parameters | Donor-Acceptor distances and angles | Reveals the network of non-covalent interactions stabilizing the crystal lattice |
Note: Example unit cell dimensions are from a related structure, caffeic acid phenethyl ester. nih.gov
Future Research Directions and Unexplored Avenues for 2e 3 3 Formyl 4 Hydroxyphenyl Prop 2 Enoic Acid
Exploration of Novel Biosynthetic Pathways and Enzymes
The biosynthesis of (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid is believed to follow the well-established phenylpropanoid pathway, which is a central route for the synthesis of a wide array of plant secondary metabolites. frontiersin.org This pathway commences with the amino acid phenylalanine, which is converted to cinnamic acid and subsequently undergoes a series of hydroxylation and methylation reactions to produce various hydroxycinnamic acids. usask.ca
Future research will likely focus on identifying and characterizing the specific enzymes responsible for the formylation of the aromatic ring, a key step in the biosynthesis of this particular compound. While the core pathway is understood, the precise enzymatic machinery and regulatory networks controlling the production of such specialized hydroxycinnamic acids are yet to be fully elucidated. nih.gov The discovery of novel enzymes, such as specific hydroxylases, methyltransferases, and, crucially, formyltransferases, will be a significant area of investigation.
Furthermore, exploring microbial sources for novel biosynthetic pathways is a promising avenue. Microorganisms possess a diverse array of enzymes that could be harnessed for the production of this compound and its derivatives. nih.gov Genome mining and functional characterization of enzymes from bacteria and fungi could reveal alternative and potentially more efficient biosynthetic routes. nih.gov
Table 1: Key Enzyme Classes in Phenylpropanoid Biosynthesis and Potential Targets for Novel Enzyme Discovery
| Enzyme Class | Known Function in Phenylpropanoid Pathway | Potential for Novel Enzyme Discovery for this compound |
| Phenylalanine Ammonia-Lyase (PAL) | Converts phenylalanine to cinnamic acid. usask.ca | While the initial step is well-known, exploring PAL diversity could yield enzymes with higher efficiency or different substrate specificities. |
| Cinnamate-4-Hydroxylase (C4H) | Hydroxylates cinnamic acid at the 4-position. researchgate.net | Investigation into C4H isozymes that may have a preference for formylated substrates could be fruitful. |
| 4-Coumarate:CoA Ligase (4CL) | Activates hydroxycinnamic acids for downstream reactions. researchgate.net | Discovering 4CL enzymes that efficiently process this compound would be key for metabolic engineering. |
| Formyltransferases | Addition of a formyl group. | The identification and characterization of specific formyltransferases acting on a 4-hydroxyphenylprop-2-enoic acid backbone is a primary research goal. |
Development of Advanced Synthetic Routes for Complex Analogues
While natural biosynthesis is a key source, chemical synthesis offers the flexibility to create a wide array of analogues of this compound with potentially enhanced or novel biological activities. Traditional methods for synthesizing cinnamic acid derivatives include the Perkin reaction and Knoevenagel condensation. nih.govjocpr.com
Future synthetic strategies will likely focus on more efficient, sustainable, and versatile methods. nih.gov This includes the development of novel catalytic systems, the use of microwave-assisted synthesis, and flow chemistry to improve reaction times and yields. nih.govjocpr.com A key area of development will be the site-selective modification of the three main functional regions of the molecule: the carboxylic acid group, the alkene bridge, and the substituted aromatic ring. nih.gov
The synthesis of complex analogues could involve:
Esterification and amidation of the carboxylic acid group to improve pharmacokinetic properties.
Modification of the alkene bridge to alter the geometry and electronic properties of the molecule.
Introduction of diverse substituents on the aromatic ring, in addition to the existing formyl and hydroxyl groups, to probe structure-activity relationships. researchgate.net
The development of these advanced synthetic routes will be crucial for generating libraries of novel compounds for biological screening and for the rational design of molecules with specific therapeutic or agricultural applications. rsc.org
Deeper Elucidation of Molecular Mechanisms in Diverse Biological Systems
Preliminary research suggests that hydroxycinnamic acids, as a class, exhibit a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. frontiersin.org However, the specific molecular mechanisms of action for this compound remain largely unknown.
Future research will need to focus on identifying the specific cellular targets and signaling pathways that are modulated by this compound. This will involve a range of in vitro and in vivo studies to:
Identify protein binding partners: Utilizing techniques like affinity chromatography and mass spectrometry to identify proteins that directly interact with the compound.
Investigate effects on signaling pathways: Studying the impact on key cellular signaling cascades involved in inflammation (e.g., NF-κB), oxidative stress (e.g., Nrf2), and cell survival.
Explore receptor interactions: Determining if the compound acts as a ligand for specific cellular receptors.
A deeper understanding of its molecular mechanisms will be essential for validating its therapeutic potential and for identifying potential biomarkers for its activity. mdpi.com
Application of Multi-Omics Approaches in Mechanistic Studies
The advent of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful and unbiased approach to understanding the complex biological effects of this compound. hilarispublisher.comresearchgate.net These technologies can provide a global view of the molecular changes that occur in a biological system upon exposure to the compound. nih.gov
Future research should leverage these approaches to:
Transcriptomics (RNA-Seq): Identify genes that are up- or down-regulated in response to the compound, providing insights into the affected biological pathways. mdpi.com
Proteomics: Analyze changes in protein expression and post-translational modifications to understand the functional consequences of the compound's activity. mdpi.com
Metabolomics: Profile the changes in the cellular metabolome to identify metabolic pathways that are perturbed by the compound. researchgate.net
By integrating these different omics datasets, researchers can construct comprehensive models of the compound's mechanism of action and identify novel therapeutic targets. researchgate.net
Table 2: Potential Applications of Multi-Omics in Researching this compound
| Omics Approach | Potential Application | Expected Outcome |
| Genomics | Identification of biosynthetic gene clusters in plants and microbes. researchgate.net | Discovery of novel enzymes and pathways for the production of the compound and its analogues. |
| Transcriptomics | Analysis of gene expression changes in cells or organisms treated with the compound. mdpi.com | Elucidation of the signaling pathways and cellular processes modulated by the compound. |
| Proteomics | Identification of protein targets and analysis of post-translational modifications. mdpi.com | Understanding the direct molecular interactions and functional effects of the compound. |
| Metabolomics | Profiling of metabolic changes in response to the compound. researchgate.net | Identification of metabolic pathways affected by the compound and potential biomarkers of its activity. |
Integrated Computational-Experimental Research Strategies
The integration of computational and experimental approaches is becoming increasingly important in drug discovery and natural product research. nih.gov In silico methods can be used to predict the properties of this compound and its analogues, guiding experimental work and accelerating the research process.
Future research should employ a synergistic approach that combines:
Molecular Docking and Modeling: To predict the binding of the compound and its derivatives to specific protein targets and to understand the structural basis of their interaction. nih.govorientjchem.org
In Silico Pharmacokinetic Screening (ADMET prediction): To predict the absorption, distribution, metabolism, excretion, and toxicity of novel analogues before their synthesis, saving time and resources. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) studies: To build models that correlate the chemical structure of the compounds with their biological activity, enabling the rational design of more potent molecules.
This integrated approach will allow for a more targeted and efficient exploration of the therapeutic potential of this compound and its derivatives.
Investigating Role in Plant Defense and Communication
Phenylpropanoid compounds are known to play a crucial role in plant defense against pathogens and herbivores. usask.canih.govjournalijecc.comamazonaws.com They can act as physical barriers by being incorporated into the cell wall, as antimicrobial agents, or as signaling molecules in the plant immune response. frontiersin.orgnih.govnih.gov The presence of a formyl group on this compound suggests it may have specialized functions in these processes.
Future research in this area should investigate:
Antimicrobial activity: Testing the compound's effectiveness against a range of plant pathogens, including fungi and bacteria.
Role in cell wall strengthening: Determining if the compound is incorporated into the plant cell wall and contributes to its reinforcement upon pathogen attack. nih.gov
Induction of plant defense responses: Examining whether the compound can trigger the production of other defense-related molecules and activate plant immune signaling pathways. researchgate.netnih.gov
Involvement in plant communication: Exploring its potential role as a signaling molecule in plant-plant or plant-microbe interactions.
Understanding the role of this compound in plant defense could lead to the development of new strategies for crop protection, either through its direct application or through the genetic engineering of plants to enhance its production.
Q & A
Q. What strategies optimize yield in large-scale synthesis?
- Employ flow chemistry with immobilized catalysts (e.g., piperidine-functionalized resins) to enhance reaction control. Monitor intermediates in real-time via inline FTIR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
